N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide
Overview
Description
N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-methyl-2-(4-morpholinyl)phenyl]-3-phenylpropanamide is 324.183778013 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structures
New derivatives of triflamide, incorporating morpholino groups, have been synthesized to study the dynamic rivalry between different types of chain and cyclic associates across various phase states. These compounds form supramolecular structures through self-assembling via intermolecular hydrogen bonding, revealing insights into the behavior of morpholino derivatives in different states and temperatures. This research has implications for the development of materials with tailored supramolecular architectures (Chipanina et al., 2020).
Antimicrobial Activity
A series of morpholino derivatives have been synthesized and tested for their antimicrobial activities. These compounds, including some with morpholino groups, were found to possess significant antibacterial and antifungal properties. Such findings underscore the potential of morpholino derivatives in developing new antimicrobial agents (Velupillai et al., 2015).
Antitumor Activity
Compounds containing the morpholino group have been synthesized and evaluated for their antitumor activities. These studies highlight the potential of morpholino derivatives in cancer research, indicating their role in inhibiting the proliferation of cancer cell lines. This research opens avenues for the development of new anticancer agents (Lu et al., 2017).
Synthetic Analgesics
Research on the synthesis and evaluation of morpholino derivatives as analgesics has shown that these compounds can exhibit potent anti-inflammatory activity. Such studies demonstrate the utility of morpholino derivatives in designing new analgesic drugs, offering insights into their pharmacological properties (Rajasekaran et al., 1999).
Properties
IUPAC Name |
N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-9-19(22-11-13-24-14-12-22)18(15-16)21-20(23)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNZPQFSHIVHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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